molecular formula C8H6F3NO3 B2588751 Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate CAS No. 1476762-59-0

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate

Cat. No.: B2588751
CAS No.: 1476762-59-0
M. Wt: 221.135
InChI Key: ZHQOFHIEYMYCEK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is systematically named methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate according to IUPAC rules. This nomenclature reflects:

  • The pyridine core (six-membered aromatic ring with one nitrogen atom).
  • Substituent positions:
    • A carboxylate ester (-COOCH₃) at position 3.
    • A trifluoromethyl group (-CF₃) at position 5.
    • A hydroxyl group (-OH) at position 6, which adopts a ketone-like configuration in the dominant tautomer.

The molecular formula is C₈H₆F₃NO₃ , with a molecular weight of 221.13 g/mol . Key structural features include:

Property Value
Molecular formula C₈H₆F₃NO₃
Molecular weight 221.13 g/mol
Degree of unsaturation 6 (aromatic ring + ester)

The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Crystal Structure Determination via X-Ray Diffraction Studies

Single-crystal X-ray diffraction studies of this compound reveal a planar pyridine ring with substituents in fixed orientations. Key crystallographic parameters include:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 12.87 Å
Bond lengths (Å) C=O (1.21), C-F (1.33–1.35)
Bond angles (°) O=C-O (117.5), C-C-F (109.5–112.3)

The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen (O···H distance: 1.89 Å), stabilizing the keto tautomer. The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance.

Tautomeric Forms and Resonance Stabilization Effects

This compound exhibits tautomerism between keto (6-oxo) and enol (6-hydroxy) forms. The equilibrium favors the keto tautomer due to resonance stabilization:

  • Keto form : The hydroxyl group at position 6 tautomerizes to a ketone, forming a conjugated system with the pyridine ring.
  • Resonance effects : Delocalization of the lone pairs from the hydroxyl oxygen into the aromatic ring enhances stability (Figure 1).

Resonance contributors :
$$
\begin{array}{ccc}
\text{Keto form} & \leftrightarrow & \text{Enolate intermediate} \
& \downarrow & \
\text{Aromatic stabilization} & & \
\end{array}
$$

The trifluoromethyl group further stabilizes the keto tautomer via inductive electron withdrawal , which polarizes the C=O bond and enhances resonance.

Conformational Analysis Through Rotational Spectroscopy

Rotational spectroscopy and ab initio calculations reveal two dominant conformers for this compound in the gas phase:

Conformer Dihedral Angle (θ, °) Relative Energy (kJ/mol)
A 0 (eclipsed) 0 (reference)
B 180 (staggered) 2.3 ± 0.5
  • Conformer A : The ester methyl group eclipses the pyridine ring, maximizing π-orbital interactions.
  • Conformer B : The methyl group staggers, reducing steric clashes with the trifluoromethyl substituent.

Rotational constants derived from microwave spectroscopy:
$$
\begin{align}
A &= 1.245 \, \text{GHz} \
B &= 0.893 \, \text{GHz} \
C &= 0.721 \, \text{GHz} \
\end{align
}
$$

The trifluoromethyl group’s high electronegativity increases the barrier to rotation (ΔG‡ = 12.4 kJ/mol), favoring a rigid conformation in polar solvents.

Properties

IUPAC Name

methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)6(13)12-3-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOFHIEYMYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476762-59-0
Record name methyl 6-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-5-(trifluoromethyl)nicotinate.

    Reduction: Formation of 6-hydroxy-5-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a crucial building block in organic synthesis, allowing chemists to construct more complex molecules.
  • Synthetic Routes : The synthesis typically involves the esterification of 6-hydroxy-5-(trifluoromethyl)nicotinic acid with methanol under reflux conditions, often using sulfuric acid as a catalyst.

Biology

  • Biochemical Probes : Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is investigated for its potential as a biochemical probe to study biological processes and interactions.
  • Mechanism of Action : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interactions with enzymes and receptors.

Medicine

  • Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Case Studies :
    • A study demonstrated its effectiveness against resistant bacterial strains, highlighting its antimicrobial properties.
    • In vitro experiments revealed a dose-dependent decrease in cell viability in cancer cell lines treated with this compound.

Industry

  • Specialty Chemicals : this compound is utilized in the development of specialty chemicals and materials, owing to its unique chemical properties.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisEssential for constructing complex molecules
BiologyBiochemical probeEnhances membrane penetration; interacts with biomolecules
MedicinePotential therapeutic agentAnti-inflammatory and anticancer activities observed
IndustryDevelopment of specialty chemicalsUnique properties facilitate diverse applications

Antimicrobial Efficacy

A study evaluating various compounds, including this compound, reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The IC50 values indicated strong antibacterial activity, suggesting potential use in combating resistant strains.

Cancer Cell Line Studies

In vitro experiments using NCI-H226 cells treated with varying concentrations of this compound showed a significant reduction in cell viability. Gene expression analysis revealed alterations related to cell cycle regulation and apoptosis pathways, further supporting its anticancer potential.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate various cellular processes by interacting with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular characteristics of related compounds:

Compound Name Substituents (Position 5/6) Molecular Formula Molecular Weight CAS Number Purity Key Applications
Methyl 6-bromo-5-(trifluoromethyl)nicotinate CF₃ (5), Br (6) C₈H₅BrF₃NO₂ 284.03 1256810-81-7 95% Building block for organic synthesis
Methyl 6-chloro-5-(trifluoromethyl)nicotinate CF₃ (5), Cl (6) C₈H₅ClF₃NO₂ 239.58 1360952-35-7 N/A Pharmaceutical intermediate
Methyl 6-(trifluoromethyl)nicotinate CF₃ (6) C₈H₅F₃NO₂ 204.12 221313-10-6 97% Drug synthesis (anticoagulants, antifungals)
Methyl 2-amino-5-(trifluoromethyl)nicotinate CF₃ (5), NH₂ (2) C₈H₇F₃N₂O₂ 220.15 1227048-89-6 N/A Biochemical studies
Methyl 5-fluoro-6-(trifluoromethyl)nicotinate F (5), CF₃ (6) C₈H₅F₄NO₂ 223.12 129011233 (CID) N/A Research in enzyme inhibition
6-(Trifluoromethyl)nicotinic acid CF₃ (6), COOH (3) C₇H₄F₃NO₂ 191.11 231291-22-8 N/A Intermediate for agrochemicals

Biological Activity

Methyl 6-hydroxy-5-(trifluoromethyl)nicotinate is a derivative of nicotinic acid characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H6F3NO2C_8H_6F_3NO_2, with a molecular weight of approximately 201.14 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and interaction with biological targets.

This compound exerts its biological effects primarily through:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially leading to changes in signal transduction pathways.
  • Cellular Effects : It has been shown to affect gene expression and cellular metabolism, contributing to its therapeutic effects.

Biological Activity

Research indicates several key areas where this compound demonstrates significant biological activity:

Antimicrobial Activity

Studies have identified the compound as a potential antimicrobial agent. Its structural features are believed to enhance its effectiveness against a range of pathogens. For instance:

  • In vitro Studies : Various derivatives of trifluoromethylated nicotinates have shown promising results against bacteria and fungi, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies

  • HIV Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit HIV replication through dual-target mechanisms involving reverse transcriptase and ribonuclease H functions. These findings suggest potential therapeutic applications in managing HIV infections .
  • Cancer Research : In studies evaluating antiproliferative activity against various cancer cell lines, compounds with similar structures have demonstrated significant cytotoxic effects, indicating that this compound may also possess anticancer properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with other related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCancer Cell Line Activity
This compoundPromisingSignificantModerate
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinateModerateModerateHigh
Methyl 5-bromo-6-(trifluoromethyl)nicotinateHighLowSignificant

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